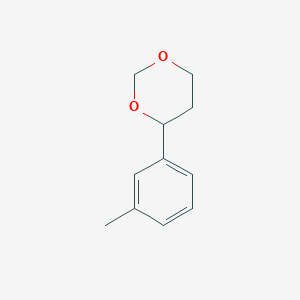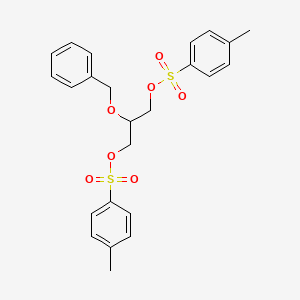
2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt is a chemical compound with the molecular formula C10H9NO4S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both sulfonic acid and hydroxyl functional groups. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt typically involves the sulfonation of 2-naphthol. The process begins with the addition of sulfuric acid to 2-naphthol, followed by heating to promote the sulfonation reaction. The reaction mixture is then neutralized with ammonia to form the monoammonium salt. The reaction conditions usually involve maintaining a temperature of around 90°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic conditions
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenesulfonates.
Substitution: Formation of various substituted naphthalenes depending on the electrophile used
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a staining agent.
Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in pharmaceutical synthesis.
Industry: Used in the production of surfactants, detergents, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenesulfonic acid sodium salt
- 2-Naphthol-6-sulfonic acid potassium salt
- 6-Amino-2-naphthalenesulfonic acid
- 1-Naphthol-3,6-disulfonic acid disodium salt
Uniqueness
2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Propiedades
Número CAS |
61886-35-9 |
|---|---|
Fórmula molecular |
C10H11NO4S |
Peso molecular |
241.27 g/mol |
Nombre IUPAC |
azanium;6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O4S.H3N/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);1H3 |
Clave InChI |
CMGVNRYNMUZILC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


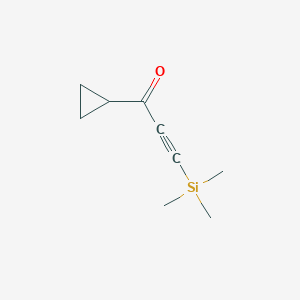

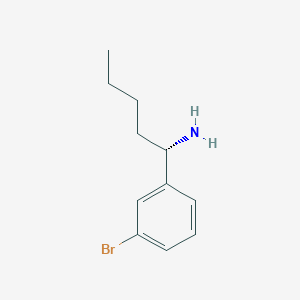
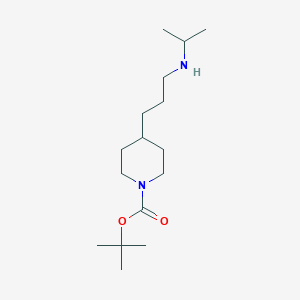


![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)

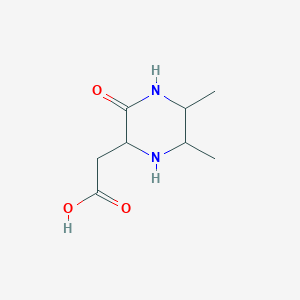
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13963627.png)

